Jatropha principle

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

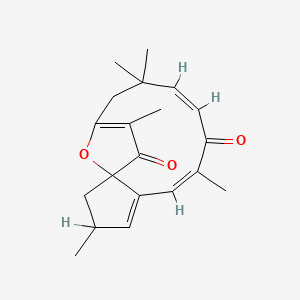

Jatropha principle, also known as this compound, is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodiesel and Biofuels

Jatropha seeds are rich in oil, making them a viable source for biodiesel production. The oil extracted from Jatropha seeds can be converted into biodiesel through transesterification processes. This renewable energy source is particularly important in regions with limited access to fossil fuels.

Case Study: Jatropha as a Biodiesel Crop

A study highlighted the potential of Jatropha as a biodiesel crop in marginal soils, where traditional food crops may not thrive. It was reported that one Jatropha plant could yield approximately one liter of biodiesel annually for up to forty years, contributing to sustainable energy solutions in rural areas of Africa and Asia .

Energy Generation

The by-products of Jatropha processing, such as seed shells and press cake, can be utilized as biomass for energy generation. These materials can be burned to produce heat or converted into biogas through anaerobic digestion.

| Application | Description | Benefits |

|---|---|---|

| Biodiesel Production | Oil from seeds converted to biodiesel | Renewable energy source, reduces dependency on fossil fuels |

| Biomass Energy | Use of seed shells and press cake for energy | Utilizes waste products, contributes to energy sustainability |

Soil Improvement and Erosion Control

Jatropha plants can improve soil quality and prevent erosion when planted in degraded lands. Their extensive root systems help stabilize soil and enhance fertility through organic matter contributions.

Animal Feed

The non-toxic press cake from Jatropha seeds can serve as animal feed. Although it contains anti-nutritional factors, proper processing can mitigate these effects, making it a potential feed resource .

Medicinal Applications

Jatropha curcas has been traditionally used in various medicinal applications due to its bioactive compounds. Research has identified several therapeutic properties:

- Anti-inflammatory : Extracts from Jatropha have shown potential in reducing inflammation.

- Antitumor : Certain compounds exhibit antitumor activity, making them candidates for cancer research.

- Wound Healing : The plant's extracts have demonstrated efficacy in promoting wound healing processes .

Case Study: Therapeutic Properties of Jatropha

A systematic review indicated that Jatropha extracts possess significant antibacterial and antifungal activities, suggesting their use in developing natural antimicrobial agents .

Biocomposite Development

Jatropha biomass is increasingly being explored as a reinforcement material in biocomposite manufacturing. The high cellulose content in Jatropha fibers makes them suitable for producing eco-friendly composite materials used in construction and automotive industries.

| Biocomposite Type | Source Material | Applications |

|---|---|---|

| Fiber Reinforced | Jatropha fibers | Construction materials |

| Bio-based Composites | Seed husks and shells | Automotive components |

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing bioactive compounds in Jatropha curcas?

- Methodological Answer : Standard protocols involve solvent extraction (e.g., ethanol, hexane) followed by chromatographic techniques (HPLC, GC-MS) for compound separation and identification . For reproducibility, validate extraction conditions (temperature, solvent ratio) using factorial experimental designs . Include purity assessments via NMR or mass spectrometry, adhering to guidelines for new compound characterization .

Q. How can researchers design experiments to evaluate the acute toxicity of Jatropha-derived compounds in preclinical models?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) or 407 (28-day repeated dose studies), incorporating control groups, dose escalation, and histopathological analysis . Use in vivo models (e.g., rodents) with standardized Jatropha oil formulations. Statistical analysis should employ ANOVA for dose-response comparisons, ensuring p-values <0.05 for significance .

Q. What are the best practices for ensuring reproducibility in Jatropha cultivation studies under varying environmental conditions?

- Methodological Answer : Use randomized block designs to account for soil heterogeneity and climate variables. Document seed provenance, irrigation protocols, and pest management strategies. Publish raw datasets (e.g., biomass yield, oil content) in supplementary materials to enable meta-analysis .

Advanced Research Questions

Q. How can conflicting data on Jatropha’s phytochemical composition across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify sources of variability (e.g., extraction methods, plant genotypes). Apply multivariate statistics (PCA or PLS-DA) to cluster studies by methodology and highlight consensus biomarkers . Replicate high-discrepancy experiments with controlled variables .

Q. What experimental frameworks are suitable for assessing the long-term ecological impacts of Jatropha biodiesel production?

- Methodological Answer : Implement life cycle assessment (LCA) models (e.g., ISO 14040/44) integrating data on land-use change, water consumption, and GHG emissions . Use sensitivity analysis to quantify uncertainties in agrochemical inputs and yield projections. Compare regional datasets to identify context-specific sustainability trade-offs .

Q. How can researchers address the gap in mechanistic studies linking Jatropha compounds to observed pharmacological effects?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, cell viability) with omics approaches (transcriptomics/proteomics) to map molecular pathways. Validate findings using CRISPR-edited cell lines or transgenic models to isolate target interactions . Publish negative results to reduce publication bias .

Q. What statistical approaches are recommended for analyzing non-linear relationships in Jatropha growth-response datasets?

- Methodological Answer : Apply generalized additive models (GAMs) or machine learning algorithms (random forests) to capture complex interactions between variables (e.g., rainfall, soil pH). Use bootstrapping to estimate confidence intervals for non-parametric data .

Data and Ethics-Driven Questions

Q. How should researchers handle discrepancies between field observations and laboratory-based Jatropha toxicity data?

- Methodological Answer : Perform translational studies bridging in vitro and in vivo models. Use Bayesian hierarchical models to integrate field data (e.g., livestock exposure cases) with controlled lab results, adjusting for confounding factors like feed composition .

Q. What frameworks ensure ethical compliance in Jatropha research involving human subjects (e.g., agricultural communities)?

- Methodological Answer : Adopt participatory research designs, obtaining informed consent and sharing findings with local stakeholders. Align with CARE Principles for Indigenous Data Governance to protect community rights .

Q. How can interdisciplinary teams standardize data collection in multi-institutional Jatropha studies?

Properties

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(6Z,9Z)-3,7,11,11,14-pentamethyl-16-oxatricyclo[11.2.1.01,5]hexadeca-4,6,9,13-tetraene-8,15-dione |

InChI |

InChI=1S/C20H24O3/c1-12-8-15-9-13(2)16(21)6-7-19(4,5)11-17-14(3)18(22)20(15,10-12)23-17/h6-9,12H,10-11H2,1-5H3/b7-6-,13-9- |

InChI Key |

MJNNONLDVCCGCA-CGHGUHIJSA-N |

Isomeric SMILES |

CC1CC23C(=C1)/C=C(\C(=O)/C=C\C(CC(=C(C2=O)C)O3)(C)C)/C |

Canonical SMILES |

CC1CC23C(=C1)C=C(C(=O)C=CC(CC(=C(C2=O)C)O3)(C)C)C |

Synonyms |

jatrophone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.